molecular formula C10H16O4 B13583040 Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate

Cat. No.: B13583040
M. Wt: 200.23 g/mol
InChI Key: CDAOODNWDZJAHM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is a specialized organic compound featuring an oxetane ring substituted with a propenyl (allyl) group and an ether-linked acetate moiety. This structure combines the strained four-membered oxetane ring—a motif known for enhancing metabolic stability in drug design—with a reactive propenyl group, enabling further chemical modifications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-(3-prop-2-enyloxetan-3-yl)oxyacetate

InChI

InChI=1S/C10H16O4/c1-3-5-10(7-12-8-10)14-6-9(11)13-4-2/h3H,1,4-8H2,2H3

InChI Key

CDAOODNWDZJAHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1(COC1)CC=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate generally involves:

  • Preparation of the 3-(prop-2-en-1-yl)oxetan-3-ol intermediate.
  • Etherification of the oxetanol with ethyl bromoacetate or ethyl chloroacetate to form the oxyacetate ester.

This approach is consistent with typical methods for constructing oxetane-containing ethers and esters.

Preparation of 3-(prop-2-en-1-yl)oxetan-3-ol

The 3-(prop-2-en-1-yl)oxetan-3-ol can be synthesized by:

  • Allylation of oxetan-3-ol using allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile).
  • Alternatively, a transition metal-catalyzed allylation of oxetan-3-ol may be employed to improve regioselectivity and yield.

This step introduces the allyl substituent at the 3-position of the oxetane ring.

Etherification to Form this compound

The ether linkage is typically formed by nucleophilic substitution:

  • The hydroxyl group of 3-(prop-2-en-1-yl)oxetan-3-ol acts as a nucleophile.
  • It attacks the electrophilic carbon of ethyl bromoacetate or ethyl chloroacetate in the presence of a base (e.g., sodium hydride, potassium carbonate).
  • The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at controlled temperatures to avoid side reactions.

This step yields the desired ethyl oxyacetate ester with the oxetane ring intact.

Purification and Characterization

  • The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Structural confirmation is performed by ^1H and ^13C NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • The compound’s stability should be evaluated due to the known propensity of oxetane-carboxylic acid derivatives to isomerize or cyclize under mild heating or storage conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Allylation of oxetan-3-ol Allyl bromide, K2CO3 Acetonitrile Room temp or reflux 12–24 h 70–85 Avoid excessive heating to prevent ring opening
Etherification with ethyl bromoacetate Base (NaH or K2CO3), ethyl bromoacetate DMF or MeCN 0–40 °C 6–12 h 60–80 Controlled temperature critical to prevent side reactions
Purification Silica gel chromatography Hexane/EtOAc Ambient Use mild conditions to preserve oxetane ring

Summary of Preparation Methods

Preparation Stage Description Key Considerations
Synthesis of 3-(prop-2-en-1-yl)oxetan-3-ol Allylation of oxetan-3-ol with allyl halides under basic conditions Mild temperature, inert atmosphere preferred
Formation of this compound Nucleophilic substitution of oxetanol with ethyl bromoacetate or ethyl chloroacetate Controlled temperature, aprotic solvent
Purification and characterization Silica gel chromatography, NMR, IR, HRMS Avoid heat to prevent isomerization
Stability considerations Avoid prolonged heating or storage at elevated temperature to prevent lactone formation Store under inert atmosphere, low temperature

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The oxetane ring can undergo ring-opening reactions, which are catalyzed by acids or bases. These reactions are crucial in its biological and chemical applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituents, emphasizing how functional groups influence properties:

Compound Name Substituent on Oxetane Ring CAS Number Molecular Formula Key Features
Ethyl 2-(oxetan-3-yl)acetate None (unsubstituted oxetane) 1207175-04-9 C₇H₁₂O₃ Simpler structure; lacks propenyl or ether oxygen, lower molecular weight
Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate Nitromethyl group 1045709-38-3 C₈H₁₃NO₅ Electron-withdrawing nitro group enhances reactivity
Ethyl 2-(3-(4-aminophenyl)oxetan-3-yl)acetate 4-Aminophenyl group 628682-21-2 C₁₃H₁₇NO₃ Aromatic amine enables π-π interactions; potential for drug binding
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate Aminomethyl group 1242267-76-0 C₈H₁₅NO₃ Basic nitrogen improves aqueous solubility
Target Compound Propenyloxy group Not specified C₁₀H₁₄O₄* Propenyl enables polymerization/Michael additions; ether enhances stability

*Calculated molecular formula based on structural analysis.

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound’s propenyloxy group increases molecular weight compared to simpler analogs like Ethyl 2-(oxetan-3-yl)acetate (MW 144.17 vs. 130.14 g/mol) . This may reduce volatility but increase lipophilicity.
  • Solubility: Derivatives with polar groups (e.g., nitromethyl or aminomethyl) exhibit higher aqueous solubility, whereas aromatic substituents (e.g., 4-aminophenyl) may decrease it due to hydrophobic interactions .

Key Differentiators of the Target Compound

  • Versatility : The ether linkage and oxetane ring balance stability and reactivity, making it suitable for diverse applications, from pharmaceuticals to polymer precursors.

Q & A

Q. What are the key synthetic routes for Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including oxetane ring formation and esterification. A common approach is nucleophilic substitution between ethyl bromoacetate and a functionalized oxetane precursor (e.g., 3-(prop-2-en-1-yl)oxetan-3-ol) under basic conditions (e.g., NaH) in aprotic solvents like DMF at 60–80°C . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Analysis : Key signals in 1H^1H-NMR include the oxetane ring protons (δ 4.5–5.0 ppm), allyl protons (δ 5.2–5.8 ppm), and ethyl acetate methylene/methyl groups (δ 1.2–4.3 ppm). 13C^{13}C-NMR confirms ester carbonyl (δ ~170 ppm) and oxetane carbons (δ ~80 ppm) .
  • X-ray Crystallography : SHELXL or SHELXT software is used for structure refinement. The oxetane ring’s tetrahedral geometry and bond angles (~90° for ring C-O-C) are critical validation metrics .

Q. What are the primary challenges in characterizing its stability under varying pH and temperature conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • HPLC Monitoring : Track degradation products under acidic/alkaline conditions.
  • Kinetic Studies : Measure hydrolysis rates of the ester group in buffered solutions (pH 2–12) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., ring puckering in oxetane) or solvent interactions. Strategies include:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data .
  • Variable-Temperature NMR : Identify conformational flexibility by analyzing signal splitting at low temperatures .
  • COSY/NOESY : Resolve spatial correlations between protons .

Q. What methodologies are effective for studying its potential bioactivity, such as enzyme inhibition or receptor binding?

  • Molecular Docking : Use AutoDock or Schrödinger to predict interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • In Vitro Assays : Measure IC50_{50} values in enzyme inhibition studies (e.g., fluorescence-based assays for proteases) .
  • ADMET Prediction : Compute logP, solubility, and toxicity profiles using QSAR models .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?

  • MD Simulations : Analyze oxetane ring strain and its impact on reaction pathways .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., allyl group for click chemistry) .
  • SAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .

Methodological Notes

  • Crystallography : SHELXL refinement requires high-resolution data (≤ 0.8 Å) for accurate electron density mapping .
  • Synthesis Pitfalls : Low yields (<40%) may result from competing elimination reactions; use bulky bases (e.g., DBU) to suppress side pathways .
  • Bioactivity Validation : Always include positive controls (e.g., aspirin for anti-inflammatory assays) to benchmark activity .

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